N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid
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Overview
Description
The compound with the identifier “N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid are not explicitly documented. the use of cyclodextrins in industrial applications suggests that similar methods involving host-guest complex formation and analytical techniques are employed .
Chemical Reactions Analysis
Types of Reactions
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: Reactions where the compound gains oxygen or loses hydrogen.
Reduction: Reactions where the compound loses oxygen or gains hydrogen.
Substitution: Reactions where one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. Specific details on the reagents and conditions for this compound are not available.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms.
Biology: Applied in biological assays to understand its effects on biological systems.
Medicine: Investigated for potential therapeutic uses and interactions with biological targets.
Industry: Utilized in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided, it is known that compounds like this compound can interact with enzymes, receptors, and other biological molecules to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties .
Uniqueness
This compound is unique due to its specific chemical structure and the way it forms inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and biological activity, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and ability to form inclusion complexes with cyclodextrins make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-16(17(24)22(21(12)2)14-6-4-3-5-7-14)20-18(27)19-13-8-10-15(11-9-13)23(25)26/h3-11H,1-2H3,(H2,19,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIWDDRURYYII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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